
Histamine H3 antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine H3 antagonist-1 is a compound that targets the histamine H3 receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system. This receptor plays a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, noradrenaline, and serotonin . Histamine H3 antagonists have been investigated for their potential therapeutic applications in treating conditions such as obesity, depression, mood disorders, neuropathic pain, sleep-wake disorders, cognitive impairments, and several central nervous system-linked sensorimotor deficit disorders .
Preparation Methods
Histamine H3 antagonist-1 can be synthesized through various synthetic routes. One common method involves the use of piperazine or piperidine derivatives. These derivatives are often selected for their high affinity towards the histamine H3 receptor and sigma-1 receptors . The synthetic process typically involves the formation of a tertiary basic amine, a linker (commonly a linear propyloxy chain), a central core, and an “eastern” arbitrary region with diverse moieties . Industrial production methods may involve large-scale synthesis using similar routes, with optimization for yield and purity.
Chemical Reactions Analysis
Histamine H3 antagonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the structure of the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Histamine H3 antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the histamine H3 receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating neurotransmitter release and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, schizophrenia, attention deficit hyperactivity disorder, and narcolepsy
Industry: Utilized in the development of new drugs targeting the histamine H3 receptor and related pathways.
Mechanism of Action
Histamine H3 antagonist-1 exerts its effects by binding to the histamine H3 receptor, which acts as a presynaptic autoreceptor and heteroreceptor. By blocking this receptor, the compound inhibits the negative feedback mechanism that regulates the release of histamine and other neurotransmitters . This leads to increased levels of neurotransmitters such as dopamine, acetylcholine, and serotonin in the brain, which can enhance cognitive function and wakefulness .
Comparison with Similar Compounds
Histamine H3 antagonist-1 can be compared with other similar compounds, such as:
Pitolisant: A selective antagonist and inverse agonist of the histamine H3 receptor used to treat narcolepsy.
Betahistine: An H3 receptor antagonist that elevates levels of neurotransmitters, including serotonin, in the brainstem.
Clobenpropit: Another selective H3 receptor antagonist with stimulant and nootropic effects.
This compound is unique in its specific binding affinity and pharmacological profile, which may offer distinct therapeutic advantages over other similar compounds.
Properties
Molecular Formula |
C24H28F3N3O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4-cyclopropyl-1,4-diazepan-1-yl)-[3-(methylaminomethyl)-4-[2-(trifluoromethyl)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C24H28F3N3O2/c1-28-16-18-15-17(23(31)30-12-4-11-29(13-14-30)19-8-9-19)7-10-21(18)32-22-6-3-2-5-20(22)24(25,26)27/h2-3,5-7,10,15,19,28H,4,8-9,11-14,16H2,1H3 |
InChI Key |
BPYJWNTUBNVSJN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(=O)N2CCCN(CC2)C3CC3)OC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


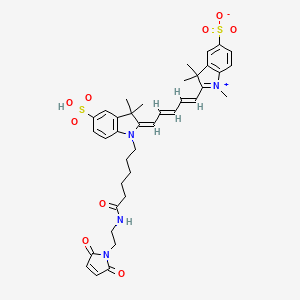


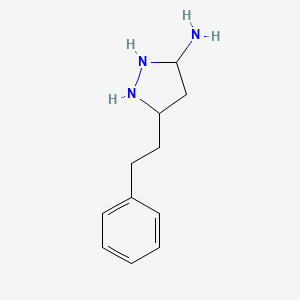
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
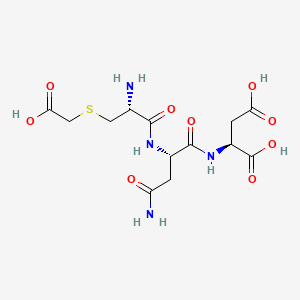


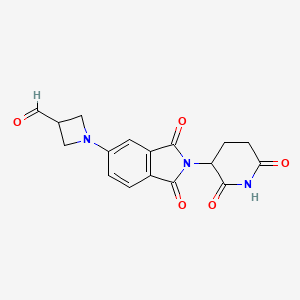
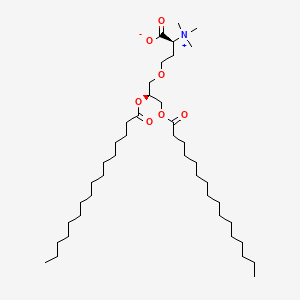
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
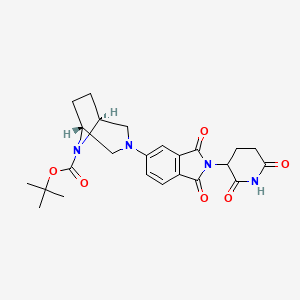

![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
